molecular formula C14H21NO3 B263320 Tert-butyl (3-propoxyphenyl)carbamate

Tert-butyl (3-propoxyphenyl)carbamate

Cat. No.: B263320
M. Wt: 251.32 g/mol
InChI Key: QLQOGSRXXOGYFT-UHFFFAOYSA-N
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Description

Tert-butyl (3-propoxyphenyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic amine via a propoxy linker at the meta position of the phenyl ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(3-propoxyphenyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16)

InChI Key

QLQOGSRXXOGYFT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl (3-propoxyphenyl)carbamate with structurally related tert-butyl carbamates, focusing on substituent effects, synthetic strategies, and biological/physical properties.

Structural Analogues and Substituent Effects

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications Reference ID
Tert-butyl (3-cyanophenyl)carbamate 3-Cyano group on phenyl ring 232.27 g/mol Intermediate in kinase inhibitor synthesis; high polarity due to cyano group .
Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate 3-Fluorophenyl + ketone moiety 297.31 g/mol Used in asymmetric catalysis; fluorinated analogs enhance metabolic stability .
Tert-butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl chain 255.74 g/mol Non-hazardous intermediate; chlorinated aryl groups improve lipophilicity .
Tert-butyl 3-(3-bromophenyl)propylcarbamate 3-Bromophenyl + propyl chain 314.22 g/mol Bromine enhances electrophilic reactivity for cross-coupling reactions .
Tert-butyl (3-oxocyclopentyl)carbamate Cyclopentyl ketone 213.28 g/mol Cyclic ketone derivatives used in peptidomimetics; moderate steric hindrance .

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., -CN, -F) increase the electrophilicity of the aromatic ring, facilitating nucleophilic substitution or cross-coupling reactions. Conversely, alkyl chains (e.g., propoxy) enhance solubility in non-polar solvents .
  • Steric Considerations: Bulky substituents (e.g., tert-butyl groups) at the ortho position reduce reaction rates in coupling reactions, whereas meta-substituted derivatives (e.g., 3-propoxyphenyl) balance steric accessibility and electronic modulation .

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